Acetoxyvalerenic acid - Valeriana officinalis (common valerian)
Acetoxyvalerenic acid - Valeriana officinalis (common valerian)
Acetylvalerenolic acid belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. Acetylvalerenolic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, acetylvalerenolic acid is primarily located in the membrane (predicted from logP) and cytoplasm. Acetylvalerenolic acid is an odorless tasting compound that can be found in fats and oils, herbs and spices, and tea. This makes acetylvalerenolic acid a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
81397-67-3
VCID:
VC0190520
InChI:
InChI=1S/C17H24O4/c1-9-5-6-13(7-11(3)17(19)20)15-10(2)8-14(16(9)15)21-12(4)18/h7,9,13-14,16H,5-6,8H2,1-4H3,(H,19,20)/b11-7+
SMILES:
CC1CCC(C2=C(CC(C12)OC(=O)C)C)C=C(C)C(=O)O
Molecular Formula:
C17H24O4
Molecular Weight:
292.4 g/mol
Acetoxyvalerenic acid - Valeriana officinalis (common valerian)
CAS No.: 81397-67-3
Natural Products
VCID: VC0190520
Molecular Formula: C17H24O4
Molecular Weight: 292.4 g/mol
CAS No. | 81397-67-3 |
---|---|
Product Name | Acetoxyvalerenic acid - Valeriana officinalis (common valerian) |
Molecular Formula | C17H24O4 |
Molecular Weight | 292.4 g/mol |
IUPAC Name | (E)-3-(1-acetyloxy-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl)-2-methylprop-2-enoic acid |
Standard InChI | InChI=1S/C17H24O4/c1-9-5-6-13(7-11(3)17(19)20)15-10(2)8-14(16(9)15)21-12(4)18/h7,9,13-14,16H,5-6,8H2,1-4H3,(H,19,20)/b11-7+ |
Standard InChIKey | VBBXZFLAYWAXSK-YRNVUSSQSA-N |
Isomeric SMILES | C[C@@H]1CC[C@H](C2=C(C[C@H]([C@H]12)OC(=O)C)C)/C=C(\C)/C(=O)O |
SMILES | CC1CCC(C2=C(CC(C12)OC(=O)C)C)C=C(C)C(=O)O |
Canonical SMILES | CC1CCC(C2=C(CC(C12)OC(=O)C)C)C=C(C)C(=O)O |
Description | Acetylvalerenolic acid belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. Acetylvalerenolic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, acetylvalerenolic acid is primarily located in the membrane (predicted from logP) and cytoplasm. Acetylvalerenolic acid is an odorless tasting compound that can be found in fats and oils, herbs and spices, and tea. This makes acetylvalerenolic acid a potential biomarker for the consumption of these food products. |
Synonyms | acetylvalerenolic acid |
PubChem Compound | 6439585 |
Last Modified | Nov 12 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume